molecular formula C24H16N2O7 B4535796 4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

Cat. No.: B4535796
M. Wt: 444.4 g/mol
InChI Key: WOZRKJHDDOLVRP-UHFFFAOYSA-N
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Description

4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound with a molecular formula of C24H16N2O7 This compound features a benzoylbenzyl group linked to a nitro-substituted isoindoline-1,3-dione moiety through an acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves a multi-step process:

    Formation of the Isoindoline-1,3-dione Moiety: This step involves the nitration of phthalic anhydride to form 4-nitrophthalic anhydride, which is then reacted with ammonia to yield 4-nitroisoindoline-1,3-dione.

    Preparation of the Benzoylbenzyl Acetate: Benzoyl chloride is reacted with benzyl alcohol in the presence of a base to form benzoylbenzyl alcohol, which is then esterified with acetic anhydride to produce benzoylbenzyl acetate.

    Coupling Reaction: The final step involves the coupling of 4-nitroisoindoline-1,3-dione with benzoylbenzyl acetate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 4-Amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Benzoylbenzyl alcohol and 4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl acetic acid.

Scientific Research Applications

4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylbenzyl acetate: Lacks the nitro-isoindoline-1,3-dione moiety, making it less reactive in certain chemical reactions.

    4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl acetic acid: Lacks the benzoylbenzyl group, which may affect its biological activity.

Uniqueness

4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is unique due to the combination of the benzoylbenzyl and nitro-isoindoline-1,3-dione moieties, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(4-benzoylphenyl)methyl 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O7/c27-20(13-25-23(29)18-7-4-8-19(26(31)32)21(18)24(25)30)33-14-15-9-11-17(12-10-15)22(28)16-5-2-1-3-6-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZRKJHDDOLVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
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4-Benzoylbenzyl 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate

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